Xanthopterin

Übersicht

Beschreibung

Xanthopterin is a yellow, crystalline solid that is primarily found in the wings of butterflies and in the urine of mammals . It is a pteridine derivative and is known to be converted into folic acid by small microorganisms . This compound has been studied for its potential role in various biological processes and its presence in certain medical conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of xanthopterin typically involves the condensation of 2,5-diamino-6-methylamino-3H-pyrimidin-4-one with ethyl glyoxalate, followed by hydroxymethylation using methanol and ammonium peroxydisulfate . Another method involves the condensation of the same pyrimidinone with ethyl pyruvate, followed by bromination and hydroxylation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: Xanthopterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized pteridine derivatives, while reduction can yield reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Xanthopterin is a yellow, crystalline solid found in butterflies and mammalian urine, and it can be converted into folic acid by some microorganisms . Research suggests this compound levels are elevated in patients with liver disease and hemolysis .

Scientific Research Applications of this compound

Urinary Pteridine Research: Studies of pteridines in urine have been crucial to understanding their biological functions and clinical significance . this compound was isolated from human urine . Quantitative methods for urinary pteridines, including this compound, have been reported using liquid and gas chromatography, mass spectrometry, and fluorescence techniques .

Biomarker Potential: Research indicates that isothis compound could serve as a biomarker for Phenylketonuria (PKU) diagnosis . In addition to isothis compound, significant differences were observed in the levels of this compound in dried blood spots (DBS) and urine samples .

Role in Insects

Light-Harvesting Molecule: It has been suggested that the Oriental hornet utilizes this compound as a light-harvesting molecule to transform light into electrical energy . The pigment this compound acts as a light-harvesting molecule . When the pigment this compound was inserted inside an electrode, light was absorbed and transformed into electricity, which indicates that this compound is a light-harvesting molecule .

Cuticle Formation: this compound is the primary component of the yellow granules found in the cuticle of the Oriental hornet, giving it its yellow color . Spectroscopic examination of the absorption of a yellow cuticle stripe during metamorphosis showed that absorption steadily increases throughout the process to a maximal level about 3 days after eclosion .

Other Applications

Photonic Structures: The oriental hornet cuticle structure and its self-assembly processes during metamorphosis could serve as a model for improving the design of photonic structures .

Enzyme Design: Synthetic enzymes with photocatalytic function could be applied to solar energy applications .

Wirkmechanismus

Xanthopterin exerts its effects through various mechanisms:

Conversion to Folic Acid: Small microorganisms convert this compound into folic acid, which is essential for DNA synthesis and repair.

Inhibition of Lymphocyte Growth: this compound inhibits the growth of lymphocytes produced by concanavalin, which may have implications for immune response regulation.

Light-Harvesting Molecule: In the Oriental hornet, this compound is suggested to function as a light-harvesting molecule, transforming light into electrical energy.

Vergleich Mit ähnlichen Verbindungen

Xanthopterin is part of the pteridine family, which includes several similar compounds:

Isothis compound: A colorless compound with violet fluorescence, often found in the same biological contexts as this compound.

Leucopterin: A colorless derivative responsible for the white color of butterfly wings.

Drosopterin: A red pigment found in the eyes of insects.

Sepiapterin: A yellow pigment involved in the biosynthesis of tetrahydrobiopterin.

Uniqueness: this compound is unique due to its dual role in pigmentation and potential light-harvesting properties. Its conversion to folic acid by microorganisms also sets it apart from other pteridines .

Biologische Aktivität

Xanthopterin is a naturally occurring pteridine compound that plays a significant role in various biological systems. This article explores its biological activities, including its functions in pigmentation, metabolism, and potential therapeutic applications.

Overview of this compound

This compound is a yellow pigment found in various organisms, including insects and amphibians. It is a derivative of pteridine and is known for its role in pigmentation and as a metabolic intermediate. The compound has been studied for its potential antioxidant properties and its involvement in various physiological processes.

Biological Functions

1. Pigmentation:

this compound contributes to the coloration of many insects, particularly in the family Pieridae (butterflies). It is responsible for the bright yellow coloration seen in some species, which can serve as a warning signal to predators or play a role in thermoregulation. Studies have shown that this compound is stored in the cuticular scales of these insects, influencing their visual appearance and possibly their mating behaviors .

2. Metabolism:

this compound is involved in nitrogen metabolism. It has been identified as an end-product of certain metabolic pathways in insects and mammals. For instance, research indicates that this compound levels can increase with dietary folic acid intake, suggesting a link between pteridine metabolism and nutrient absorption .

3. Antioxidant Activity:

Recent studies have highlighted the potential antioxidant properties of this compound. It may help mitigate oxidative stress by scavenging free radicals, which could be beneficial in various pathological conditions, including muscular dystrophy where oxidative stress plays a significant role .

Case Studies

-

This compound in Insect Pigmentation:

A study on the Oriental hornet (Vespa orientalis) demonstrated that this compound is crucial for the formation of yellow pigment granules in the cuticle. These granules increase light absorption over time, providing protection against UV radiation . -

Pteridine Metabolism:

In a study examining the effects of folic acid on pteridine levels, researchers found that extracellular this compound concentrations significantly increased after folic acid dosing in cultured cells. This suggests that this compound may play a role in cellular responses to dietary changes . -

Oxidative Stress in Muscular Dystrophy:

A study measuring urinary isothis compound levels indicated that xanthine oxidase activity is elevated in patients with Duchenne muscular dystrophy (DMD). This elevation correlates with increased oxidative stress markers, suggesting that this compound could serve as a biomarker for disease progression .

Data Tables

Eigenschaften

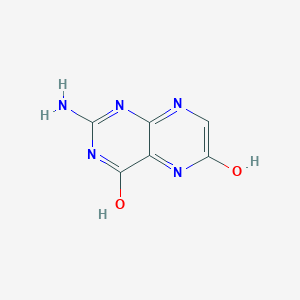

IUPAC Name |

2-amino-3,5-dihydropteridine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURKRJGMSKJIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)NC(=N2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152282 | |

| Record name | Xanthopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-44-8 | |

| Record name | Xanthopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHOPTERIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | XANTHOPTERIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopteridine-4(3H),6(5H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V66551EU1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.